molecular formula C25H25ClN2O2S B2459375 8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223836-79-0

8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide

Cat. No. B2459375
CAS RN: 1223836-79-0
M. Wt: 453
InChI Key: MNCOFVJUMTYTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C25H25ClN2O2S and its molecular weight is 453. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to developing efficient synthesis methods for thienoquinoline derivatives. For instance, an efficient microwave-assisted synthesis under solvent-free conditions has been reported for substituted thieno[2,3-b]quinolines, demonstrating advancements in synthesis techniques that could be applicable to the compound (Nandeshwarappa et al., 2005). This approach offers a simplified pathway to generate thienoquinoline derivatives, highlighting the potential for crafting specific compounds like 8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide.

Biological Activity and Applications

The synthesis and biological evaluation of novel thieno[2,3-b]quinoline derivatives have shown that these compounds possess various biological activities. For example, some thienoquinoline derivatives have been investigated for their antiproliferative activity against cancer cell lines, indicating their potential as therapeutic agents (Hung et al., 2014). This suggests that related compounds, such as the one , could also be explored for similar applications, contributing to the development of new treatments.

Chemical Properties and Reactivity

The chemical reactivity and properties of thienoquinoline derivatives are crucial for their application in various fields, including material science and pharmaceuticals. Studies have explored the functionalization of these compounds, demonstrating their versatility and potential for creating novel materials or drug candidates (Bennacef et al., 2007). Such research underlines the importance of understanding the chemical behavior of thienoquinolines, which can be extended to the compound of interest, enabling targeted modifications to enhance its application potential.

properties

IUPAC Name

8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN2O2S/c1-3-16-6-8-17(9-7-16)22-20-15-28-21-11-10-18(26)14-19(21)23(20)31-24(22)25(29)27-12-5-13-30-4-2/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCOFVJUMTYTIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCOCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-N-(3-ethoxypropyl)-3-(4-ethylphenyl)thieno[3,2-c]quinoline-2-carboxamide

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